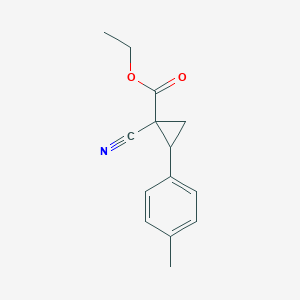![molecular formula C10H14O B14290202 (2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol CAS No. 126899-48-7](/img/structure/B14290202.png)
(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylspiro[24]hepta-4,6-dien-1-yl)methanol is a chemical compound with the molecular formula C10H14O It is characterized by a spiro structure, which includes a three-membered ring fused to a five-membered ring, and a hydroxyl group attached to the spiro carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol typically involves the nucleophilic addition of carbanions to Michael acceptors. One common method includes the alkylation and cycloalkylation of intermediate cyclopentadienyl anions . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to optimize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spiro structure allows for nucleophilic substitution reactions, particularly at the spiro carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted spiro compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of (2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol involves its interaction with molecular targets through its hydroxyl group and spiro structure. The hydroxyl group can form hydrogen bonds with various biological molecules, while the spiro structure provides steric hindrance that can influence binding affinity and specificity. The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.4]hepta-4,6-diene-1-methanol: Similar structure but lacks the dimethyl groups.
Spiro[2.4]hepta-4,6-dien-1-ylamine: Contains an amine group instead of a hydroxyl group.
Spiro[2.4]hepta-4,6-dien-1-ylmethane: Lacks the hydroxyl group entirely.
Uniqueness
(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol is unique due to the presence of the dimethyl groups, which provide additional steric bulk and influence the compound’s reactivity and interactions. This makes it distinct from other spiro compounds and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
126899-48-7 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(2,2-dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol |
InChI |
InChI=1S/C10H14O/c1-9(2)8(7-11)10(9)5-3-4-6-10/h3-6,8,11H,7H2,1-2H3 |
InChI-Schlüssel |
OIWFEDWZNZFNPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C12C=CC=C2)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


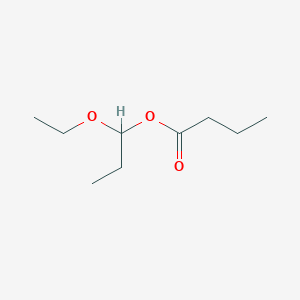
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
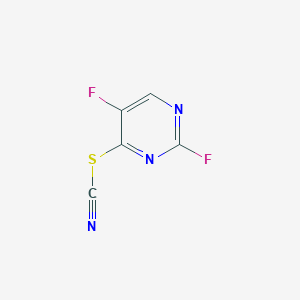
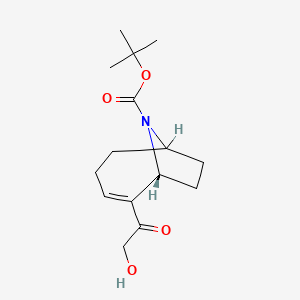
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
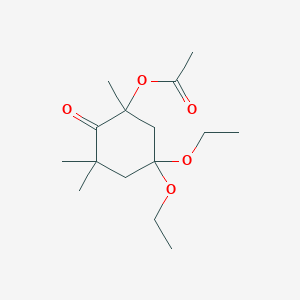
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
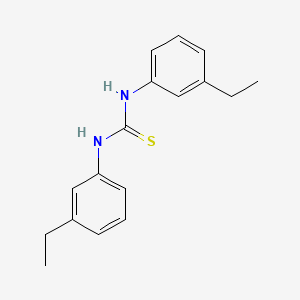
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)


